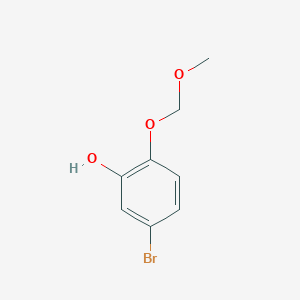

5-Bromo-2-methoxymethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUUEBKYZSQJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 5 Bromo 2 Methoxymethoxyphenol

Retrosynthetic Deconstruction and Precursor Identification

A retrosynthetic analysis of 5-Bromo-2-methoxymethoxyphenol reveals a logical pathway for its synthesis, originating from simpler, commercially available precursors. The primary disconnection involves the methoxymethyl (MOM) ether, a common protecting group for phenols. This leads back to the immediate precursor, 5-bromo-2-methoxyphenol (B1267044).

Further deconstruction of 5-bromo-2-methoxyphenol points to two primary synthetic routes. The first involves a bromination reaction of a readily available starting material, guaiacol (B22219) (2-methoxyphenol). The second approach considers the formation of the aryl-oxygen bond, suggesting 4-bromoresorcinol (B146125) as a potential precursor, which could then be selectively O-methylated. However, the selective methylation of one phenolic hydroxyl group in the presence of another can be challenging, making the bromination of guaiacol a more direct and commonly employed strategy.

Therefore, the most logical synthetic sequence commences with the protection of the hydroxyl group of guaiacol, followed by regioselective bromination, and finally, deprotection if the free phenol (B47542) is the desired intermediate for the final MOM protection step. Alternatively, direct bromination of guaiacol followed by protection of the resulting 5-bromo-2-methoxyphenol offers a more straightforward approach.

Ortho-Directed Metallation Strategies for Regioselective Functionalization

Ortho-directed metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can react with various electrophiles. wikipedia.org

Lithiation and Subsequent Electrophilic Quenching

In the context of synthesizing substituted phenols, the hydroxyl group itself can be a potent DMG. However, its acidic proton will be readily abstracted by the organolithium base. To circumvent this, the hydroxyl group is often protected with a group that can still direct lithiation. The methoxymethyl (MOM) ether group, present in the target molecule's precursor, 2-(methoxymethoxy)phenol, can act as a DMG.

The synthesis of this compound via this route would theoretically involve the ortho-lithiation of a bromo-precursor. For instance, starting with 1-bromo-4-(methoxymethoxy)benzene, the methoxymethyl group could direct lithiation to the C2 position. However, the bromine atom itself can also influence the regioselectivity of lithiation through halogen-metal exchange or by directing to its own ortho position. The interplay of these directing effects would need to be carefully considered.

A more controlled approach would involve the protection of 2-bromophenol (B46759) with a MOM group to give 1-bromo-2-(methoxymethoxy)benzene. Subsequent lithiation would be directed by the MOM group to the C6 position. Quenching of the resulting aryllithium species with an appropriate electrophile could then install a desired substituent. However, for the synthesis of the target molecule, direct bromination is often a more practical approach.

Halogen-Dance Reactions

The halogen-dance reaction is an intriguing isomerization process where a halogen atom on an aromatic or heteroaromatic ring migrates to a different position under the influence of a strong base. This reaction typically proceeds through a series of deprotonation and reprotonation steps, often involving aryne intermediates or direct halogen transfer.

While a powerful tool for accessing specific isomers, the halogen-dance reaction is not a primary or straightforward strategy for the synthesis of this compound. The starting material for such a reaction would likely be an isomeric bromo-2-methoxymethoxyphenol. The intricate control of reaction conditions required to achieve a selective migration to the desired C5 position would be challenging and likely less efficient than direct synthesis methodologies.

Direct Electrophilic Aromatic Bromination of Phenolic Precursors

Direct electrophilic aromatic bromination is a fundamental and widely used method for introducing bromine atoms onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring.

Controlled Monobromination Techniques

The precursor to this compound is 5-bromo-2-methoxyphenol, which can be synthesized by the direct bromination of guaiacol (2-methoxyphenol). Guaiacol possesses two activating groups, a hydroxyl (-OH) and a methoxy (B1213986) (-OCH3), which are ortho and para directing. The hydroxyl group is a stronger activating group than the methoxy group. Therefore, bromination is expected to occur at positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is also para to the methoxy group, making it highly activated. However, bromination at the C5 position (para to the methoxy group and meta to the hydroxyl group) is also observed.

To achieve selective monobromination at the desired C5 position, careful control of the reaction conditions is crucial. This includes the choice of brominating agent, solvent, and temperature. Over-bromination to yield di- or tri-brominated products is a common side reaction that needs to be minimized.

Evaluation of Brominating Reagents and Reaction Conditions

A variety of brominating reagents can be employed for the bromination of guaiacol and its derivatives. The choice of reagent can significantly impact the regioselectivity and yield of the desired product.

| Brominating Reagent | Typical Reaction Conditions | Observations on Regioselectivity |

| Bromine (Br₂) | Acetic acid, room temperature | Can lead to a mixture of isomers and polybrominated products. |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a catalyst | Generally provides better control and higher yields of monobrominated products. nih.govrsc.org The use of an ionic liquid like [Bmim]Br with NBS at room temperature has been reported for the bromination of guaiacol. researchgate.net |

| Tetrabutylammonium tribromide (TBAT) | Dichloromethane (B109758), room temperature | A mild and selective brominating agent. |

The reaction conditions, such as solvent polarity and temperature, also play a critical role in controlling the outcome of the bromination. For instance, conducting the reaction at lower temperatures can help to minimize side reactions and improve the selectivity for the desired 5-bromo isomer. The use of organocatalysts, such as certain ammonium (B1175870) salts, has been shown to enhance the ortho-selectivity in the halogenation of guaiacol derivatives. nih.govrsc.org

Once 5-bromo-2-methoxyphenol is obtained, the final step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is typically achieved by reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane.

Introduction of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether is a widely utilized protecting group for hydroxyl functionalities, particularly in phenols, due to its relative stability across a range of reaction conditions, such as those involving strong bases, nucleophiles, and reducing agents. adichemistry.comnih.gov It is, however, readily cleaved under acidic conditions, allowing for straightforward deprotection when required. adichemistry.com The introduction of the MOM group onto the phenolic oxygen of the precursor, 5-Bromo-2-methoxyphenol, is a critical step in the synthesis of the target molecule.

The conversion of the phenolic hydroxyl group in 5-Bromo-2-methoxyphenol to a methoxymethyl ether is typically achieved via nucleophilic substitution. The phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile, attacking an electrophilic source of the methoxymethyl group. total-synthesis.com Several established methods are employed for the methoxymethylation of phenols.

Common reagents and protocols include:

Methoxymethyl chloride (MOMCl) : This is a highly common reagent for introducing the MOM group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Common bases include N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH). adichemistry.comtotal-synthesis.comsynarchive.com The use of a strong base like NaH ensures complete deprotonation of the phenol to the more reactive phenoxide anion prior to the addition of MOMCl. total-synthesis.com

Dimethoxymethane (B151124) (Methylal) : An alternative, less hazardous reagent is dimethoxymethane, which can act as a MOM group source under acidic conditions. The reaction is often facilitated by catalysts such as phosphorus pentoxide (P2O5) or a strong acid like trifluoromethanesulfonic acid (TfOH). adichemistry.com

Methoxymethyl Acetate (B1210297) : In the presence of a Lewis acid catalyst like zinc chloride etherate, methoxymethyl acetate can serve as a reagent for the protection of phenols at room temperature. oocities.org

The general reaction scheme involves the deprotonation of the phenol followed by reaction with the MOMating agent, as illustrated with MOMCl below:

Figure 1: General scheme for the MOM protection of a phenol using MOMCl and a base.

The efficiency and success of the methoxymethylation reaction depend significantly on the careful optimization of several parameters. The choice of base, solvent, temperature, and reaction time can all influence the yield and purity of the resulting this compound.

Base : The choice of base is critical. Strong bases like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) ensure the complete formation of the phenoxide, which can lead to faster reaction times and higher yields. adichemistry.comsynarchive.com Milder, non-nucleophilic amine bases such as N,N-diisopropylethylamine (DIPEA) are also effective, particularly when substrates are sensitive to stronger bases. total-synthesis.comacs.org Potassium carbonate is another commonly used base, often employed in solvents like acetone. nih.gov

Solvent : The solvent plays a key role in solubilizing the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents like DMF are often used as they effectively solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion. synarchive.comacs.org Other common solvents include dichloromethane (CH2Cl2), diethyl ether, and THF. adichemistry.comsynarchive.comupm.edu.my

Temperature and Reaction Time : Methoxymethylation reactions are often conducted at temperatures ranging from 0 °C to room temperature. acs.orgupm.edu.my Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques such as thin-layer chromatography (TLC) to ensure complete consumption of the starting material. acs.orgnih.gov

The following interactive table summarizes various conditions reported for the methoxymethylation of phenolic compounds, illustrating the range of parameters that can be adjusted for optimization.

| Phenolic Substrate | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Phenol | MOMCl | DIPEA | CH2Cl2 | Room Temp. | 3 - 8 | 85 - 98 | synarchive.com |

| Phenol | MOMCl | NaH | DMF | - | 2 | 74 - 96 | synarchive.com |

| 2,5-Dihydroxybenzaldehyde | MOMCl | Triethylamine (B128534) | Ether | Room Temp. | ~24 | 57 | upm.edu.my |

| Various Phenols | MOMCl | K2CO3 | Acetone | Reflux | 3 - 6 | - | nih.gov |

| Phenol | Methoxymethyl Acetate | ZnCl2 etherate | CH2Cl2 | Room Temp. | 16 | 81 | oocities.org |

| 3,4-Dichlorophenol | Methoxymethyl Acetate | ZnCl2 etherate | CH2Cl2 | - | - | 66 | oocities.org |

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of this compound is typically accomplished through a multi-step linear sequence, starting from a readily available precursor. A common starting material is o-methoxyphenol (guaiacol). chemicalbook.comgoogle.com

The synthetic route involves the following key transformations:

Protection of the Phenolic Hydroxyl : The synthesis often begins by protecting the reactive phenolic hydroxyl group of guaiacol, commonly through acetylation with acetic anhydride. This prevents side reactions during the subsequent bromination step. google.com

Electrophilic Bromination : The acetylated intermediate undergoes regioselective electrophilic aromatic substitution. Bromination using bromine in the presence of a catalyst like iron powder directs the bromine atom to the position para to the activating methoxy group, yielding the 5-bromo derivative. google.com The reaction is typically performed at elevated temperatures (e.g., 70-80 °C). google.com

Deprotection : The acetyl protecting group is then removed, usually by hydrolysis with a base such as sodium bicarbonate or sodium hydroxide, to unmask the phenolic hydroxyl group and yield 5-Bromo-2-methoxyphenol. chemicalbook.comgoogle.com

Methoxymethylation : The final step is the protection of the newly revealed phenolic hydroxyl group as a methoxymethyl ether, using one of the methods described in section 2.4.1, to afford the target compound, this compound.

Catalytic Approaches in Phenol Ether Formation

The formation of the ether linkage in this compound can be facilitated by various catalytic methods. While the classic Williamson ether synthesis (using a stoichiometric amount of base) is robust, catalytic approaches are of increasing interest due to advantages in atom economy and milder reaction conditions. wikipedia.org

For the introduction of the MOM group, catalysis is central when using reagents other than MOMCl.

Lewis Acid Catalysis : As mentioned, Lewis acids such as zinc chloride etherate can catalyze the reaction between a phenol and methoxymethyl acetate. oocities.org The Lewis acid activates the acetate as a leaving group, facilitating the nucleophilic attack by the phenolic oxygen.

Protic Acid Catalysis : When using dimethoxymethane (methylal) as the MOM source, a strong protic acid or a reagent that can generate an electrophilic species in situ, like phosphorus pentoxide, is required. adichemistry.com These catalysts facilitate the formation of a methoxymethyl cation or a related reactive intermediate that is then trapped by the phenol.

Heterogeneous Catalysis : The use of solid acid catalysts offers advantages in terms of easy separation and reusability. While often reported for the deprotection of MOM ethers, catalysts like silica-supported sodium hydrogen sulfate (B86663) or Wells-Dawson heteropolyacids could potentially be adapted for the protection step under anhydrous conditions, driving the equilibrium toward ether formation. nih.govorganic-chemistry.org

Furthermore, broader catalytic methods for phenol etherification have been developed, such as using sulfated metal oxides to catalyze the reaction between phenols and alcohols at elevated temperatures and pressures. google.com While these specific conditions may not be directly applicable to the relatively labile MOM group, they highlight the ongoing development of catalytic strategies for C-O bond formation in aromatic systems.

Chemical Reactivity and Advanced Transformations of 5 Bromo 2 Methoxymethoxyphenol

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and the generation of organometallic intermediates.

Palladium-catalyzed reactions are foundational for modifying the aryl bromide portion of the molecule. nih.gov These reactions typically involve a Pd(0)/Pd(II) catalytic cycle, enabling the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically an arylboronic acid. It is widely used for the synthesis of biaryl compounds. rsc.orgnih.gov The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Sonogashira Coupling: This method forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes. researchgate.netnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes and exhibits a high degree of stereoselectivity, typically favoring the trans product. organic-chemistry.orgyoutube.com

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. organic-chemistry.orgwikipedia.org The Negishi coupling is notable for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgresearchsolutions.com

The following table summarizes typical conditions for these cross-coupling reactions, although specific parameters can vary based on the coupling partners.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | K₂CO₃, Et₃N | DMF, Acetonitrile |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | Not required | THF, Dioxane |

The aryl bromide can be converted into highly nucleophilic organometallic reagents, which can then react with a wide range of electrophiles.

Grignard Reagents: Treatment of 5-bromo-2-methoxymethoxyphenol with magnesium metal (typically activated with iodine or 1,2-dibromoethane) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent (R-MgBr). adichemistry.comwikipedia.orgyoutube.com The resulting organomagnesium compound effectively reverses the polarity of the carbon atom, turning it into a potent nucleophile. adichemistry.comyoutube.com

Organolithium Reagents: Reaction with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can lead to lithium-halogen exchange, forming the aryllithium species. wikipedia.org This reagent is generally more reactive than the corresponding Grignard reagent. wikipedia.org Both Grignard and organolithium reagents are highly sensitive to moisture and air and must be handled under inert atmospheric conditions. wikipedia.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. libretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmdpi.com Since the methoxymethoxy and hydroxyl groups are not strongly electron-withdrawing, this compound does not readily undergo SNAr reactions under standard conditions. While some concerted SNAr mechanisms have been reported, they are not common for this class of substrate. nih.govnih.gov

Reactivity Pertaining to the Protected Phenol (B47542) Functionality

The methoxymethoxy (MOM) group is a common protecting group for phenols due to its stability under a range of conditions. nih.govadichemistry.com Its selective removal is a crucial step in many synthetic sequences.

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.commasterorganicchemistry.comwikipedia.org The selection of a deprotection method often depends on the other functional groups present in the molecule.

Acid-Catalyzed Hydrolysis: The most common method for MOM group removal is treatment with a Brønsted acid. wikipedia.org This can range from strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent like methanol (B129727) or water, to milder acidic conditions. adichemistry.com

Lewis Acid-Mediated Cleavage: Lewis acids can also effect the cleavage of MOM ethers. Reagents such as magnesium bromide (MgBr₂), often in combination with a soft nucleophile like a thiol, can selectively deprotect the MOM group under non-protic conditions. researchgate.netresearchgate.net Zinc bromide (ZnBr₂) with propanethiol has also been reported as an effective system for rapid and selective deprotection. researchgate.net

Other Reagents: Systems like trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl have been developed for the mild deprotection of aromatic MOM ethers. nih.gov

The following table provides examples of deprotection strategies.

| Reagent(s) | Typical Solvent(s) | Conditions | Notes |

| HCl (aq.) | Methanol, THF | Room Temp to Reflux | Standard, robust method adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | 0 °C to Room Temp | Often used for acid-sensitive substrates |

| MgBr₂·OEt₂ / Me₂S | Dichloromethane | 0 °C to Room Temp | Mild and chemoselective researchgate.net |

| ZnBr₂ / n-PrSH | Dichloromethane | Room Temp | Rapid and selective cleavage researchgate.net |

| TMSOTf / 2,2′-Bipyridyl | Dichloromethane | Room Temp | Mild, non-acidic conditions nih.gov |

The utility of the MOM group stems from its predictable stability profile.

Acidic Conditions: The MOM group is labile under strongly acidic conditions (pH < 4), which allows for its selective removal. adichemistry.comorganic-chemistry.org The cleavage mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion, which is then trapped by a nucleophile (e.g., water). masterorganicchemistry.com

Basic Conditions: The MOM group is stable to a wide range of basic conditions (pH > 4), including strong bases like metal hydroxides, alkoxides, and organolithium reagents. adichemistry.comrsc.org This stability allows for transformations at other sites of the molecule, such as the aryl bromide, without affecting the protected phenol. For instance, the formation of Grignard or organolithium reagents at the bromine position can be performed without disturbing the MOM ether.

This differential stability is critical in multi-step syntheses, such as in the preparation of complex natural products like (-)-epigallocatechin-3-O-gallate, where the MOM group serves to mask a reactive phenol while other parts of the molecule are elaborated. nih.govmdpi.comresearchgate.net

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

The benzene ring of this compound possesses three substituents that influence the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The methoxymethoxy (-OMOM) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. The bromine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions.

The cumulative effect of these substituents makes the aromatic ring highly activated towards electrophiles. Analysis of the directing effects indicates that the positions ortho and para to the powerful -OMOM group (at C2) are the most activated. The C1 and C3 positions are ortho, and the C5 position is para. However, the C1 and C5 positions are already substituted. Therefore, the most nucleophilic and sterically accessible position for an incoming electrophile is the C3 position. The methoxy group at C1 further activates the C3 position (ortho), reinforcing this regioselectivity.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, predictions can be made based on related structures. For instance, the synthesis of the parent compound, 5-bromo-2-methoxyphenol (B1267044), often involves the bromination of a protected guaiacol (B22219) derivative, confirming that substitution occurs para to the oxygen-containing functional group. google.com

Common EAS reactions would be expected to proceed as follows:

Nitration: Reaction with nitric acid in the presence of a catalyst would likely yield 5-Bromo-3-nitro-2-methoxymethoxyphenol.

Halogenation: Further bromination or chlorination would introduce a second halogen atom at the C3 position.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the C3 position, although the presence of multiple oxygen-containing substituents can sometimes lead to catalyst poisoning or side reactions. nih.gov

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Bromo-2-(methoxymethoxy)-1-methoxy-3-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 3,5-Dibromo-2-(methoxymethoxy)-1-methoxybenzene |

| Acylation | CH₃COCl, AlCl₃ | 1-(5-Bromo-3-hydroxy-4-methoxyphenyl)ethan-1-one (after MOM deprotection) |

Oxidative and Reductive Transformations

The functional groups on this compound offer distinct opportunities for oxidative and reductive transformations.

Reductive Transformations: The primary site for reduction is the carbon-bromine bond. Aryl bromides can be effectively reduced to the corresponding hydrocarbon through catalytic hydrogenation. This process, known as hydrodehalogenation, typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. organic-chemistry.orgresearchgate.net This reaction is highly selective and can be carried out in the presence of other functional groups like ethers and the aromatic ring itself, which are stable under these conditions. organic-chemistry.org The MOM protecting group is also resistant to catalytic hydrogenation. This transformation is valuable for removing the bromine atom after it has served its purpose as a directing or blocking group in a synthetic sequence. organic-chemistry.orgresearchgate.net

| Substrate Type | Reagents and Conditions | Product | Key Feature |

|---|---|---|---|

| Aryl Bromide | H₂, 10% Pd/C, neutral conditions | Debrominated Aryl Compound | Selective for bromide over many other functional groups. organic-chemistry.org |

| Aryl Bromide | (PNN)RuHCl(CO) catalyst, i-PrOH, NaOt-Bu | Debrominated Aryl Compound | Mild conditions, alternative to hydride reagents. caltech.edu |

| Aryl Bromide | Pd[P(t-Bu)₃]₂, NaBH₄, Et₃N, in water with surfactant | Debrominated Aryl Compound | Environmentally responsible process at room temperature. nih.gov |

Oxidative Transformations: The electron-rich phenol moiety (after deprotection of the MOM group) is susceptible to oxidation. Treatment of substituted phenols with strong oxidizing agents, such as potassium permanganate (B83412) [Mn(VII)], can lead to the formation of quinone-type structures. nih.gov The oxidation of bromophenols can sometimes result in the formation of brominated dimeric products through the coupling of phenoxyl radicals. nih.gov In the case of 5-bromo-2-methoxyphenol, oxidation would likely yield 5-bromo-2-methoxy-1,4-benzoquinone. Electrochemical oxidation is another method that can be used to transform substituted phenols. nih.govscispace.com The MOM-protected compound is generally more stable to oxidation, but harsh conditions could potentially lead to degradation.

Regioselective Derivatization for Enhanced Functionality

Beyond standard electrophilic substitutions, this compound is a substrate for more advanced, highly regioselective transformations that enhance its molecular complexity and functionality.

Ortho-Formylation: Following the removal of the MOM protecting group to reveal the free phenol, a formyl group (-CHO) can be introduced selectively at the position ortho to the hydroxyl group. The Duff reaction or the Reimer-Tiemann reaction are classic methods, but modern procedures offer higher regioselectivity and yields. For example, using magnesium chloride and paraformaldehyde in the presence of a base like triethylamine (B128534) provides a highly efficient method for the exclusive ortho-formylation of phenols. For 5-bromo-2-methoxyphenol, this would result in the formation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde. researchgate.net This introduces a versatile aldehyde functionality, which can participate in a vast array of subsequent reactions such as Wittig reactions, reductive aminations, and further oxidations.

Metal-Halogen Exchange: The bromine atom at the C5 position serves as a synthetic handle for introducing a wide variety of functional groups via metal-halogen exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in the rapid exchange of bromine for lithium. This generates a potent aryllithium nucleophile, 5-lithio-2-methoxymethoxyphenol. This intermediate can then be quenched with a diverse range of electrophiles to install new functionalities with absolute regiocontrol at the C5 position.

| Electrophile | Reagent | Functional Group Introduced at C5 | Resulting Product Class |

|---|---|---|---|

| Carbon Dioxide | CO₂ (dry ice) | -COOH | Benzoic Acid |

| Aldehydes/Ketones | R₂C=O | -C(OH)R₂ | Benzyl Alcohol |

| Dimethylformamide | DMF | -CHO | Benzaldehyde |

| Borates | B(OR)₃ | -B(OH)₂ (after hydrolysis) | Boronic Acid |

These regioselective strategies significantly broaden the synthetic potential of this compound, allowing it to serve as a key building block for complex, highly substituted aromatic compounds.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 5-Bromo-2-methoxymethoxyphenol, distinct signals corresponding to the aromatic protons, the methoxymethyl (MOM) protecting group, and the phenolic hydroxyl group are expected. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring.

The proton on C3, adjacent to two oxygen-bearing carbons, is expected to be a doublet. The proton on C6, ortho to the bromine atom, would also likely appear as a doublet. The proton on C4, positioned between the other two aromatic protons, would present as a doublet of doublets due to coupling with both neighboring protons. The phenolic hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the methoxymethyl group will show two distinct signals: a singlet for the methoxy (B1213986) group and a singlet for the methylene (B1212753) bridge.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (C3) | 6.9 - 7.1 | d | ~8.5 |

| Ar-H (C4) | 7.2 - 7.4 | dd | ~8.5, ~2.5 |

| Ar-H (C6) | 7.5 - 7.7 | d | ~2.5 |

| -OH | 5.5 - 6.5 | br s | - |

| -OCH₂O- | 5.1 - 5.3 | s | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated, corresponding to the six aromatic carbons and the two carbons of the methoxymethyl group. The chemical shifts are influenced by the electronic effects of the substituents (bromo, hydroxyl, and methoxymethoxy groups).

The carbon attached to the bromine (C5) will be significantly shielded compared to an unsubstituted aromatic carbon. The carbons attached to oxygen (C1 and C2) will be deshielded and appear downfield. The remaining aromatic carbons will have shifts characteristic of their substitution pattern. The methylene and methoxy carbons of the MOM group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-O-) | 150 - 155 |

| C2 (-OMOM) | 145 - 150 |

| C3 | 115 - 120 |

| C4 | 125 - 130 |

| C5 (-Br) | 110 - 115 |

| C6 | 120 - 125 |

| -OCH₂O- | 95 - 100 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent aromatic protons, confirming the H-C3/H-C4 and H-C4/H-C6 correlations.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. This would definitively assign the proton and carbon signals for the C3, C4, and C6 positions, as well as for the methylene and methoxy groups of the MOM ether.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This could show a correlation between the methylene protons of the MOM group and the aromatic proton at C3, confirming the spatial arrangement of the substituent.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound (C₈H₉BrO₃), the expected exact mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electrospray Ionization (ESI): This soft ionization technique would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).

Electron Ionization (EI): This higher-energy technique would produce the molecular ion [M]⁺ and a series of fragment ions. A characteristic fragmentation pathway would involve the loss of the methoxymethyl group or parts of it. A prominent fragment would likely correspond to the loss of the CH₂OCH₃ radical, followed by further fragmentation of the resulting brominated phenol (B47542).

Predicted HRMS Data for this compound:

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M]⁺ | 231.9733 | 233.9712 |

| [M+H]⁺ | 232.9811 | 234.9790 |

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and the methoxymethyl group, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol groups.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (-OCH₂O- and -OCH₃) |

| 1580 - 1610 | Medium-Strong | Aromatic C=C stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C stretch |

| 1200 - 1260 | Strong | Aryl C-O stretch |

| 1000 - 1150 | Strong | Aliphatic C-O stretch (ether) |

This comprehensive spectroscopic analysis, combining various NMR techniques, HRMS, and IR spectroscopy, provides a detailed and robust framework for the structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When organic molecules absorb UV or visible light, the energy is used to promote an electron to a higher energy orbital. msu.edu For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. msu.edu The benzene ring acts as the primary chromophore, the part of the molecule responsible for absorbing light.

The substituents on the phenol ring—bromo (-Br), hydroxyl (-OH), and methoxymethoxy (-OCH₂OCH₃) groups—act as auxochromes. Auxochromes are groups that modify the light-absorbing capability of a chromophore. They typically intensify the absorption and can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift).

In the case of this compound, the hydroxyl and methoxymethoxy groups, both containing non-bonding electrons on their oxygen atoms, are expected to cause a bathochromic shift. The heavy bromine atom can also influence the electronic transitions, potentially leading to further shifts in the absorption spectrum. nsf.gov While the specific UV-Vis spectrum for this compound is not widely published, analysis of related phenolic compounds allows for the prediction of its absorption characteristics. The spectrum is expected to show strong absorptions corresponding to the π → π* transitions of the aromatic system.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max Range (nm) | Type of Electronic Transition | Associated Chromophore/System |

| ~270 - 290 nm | π → π | Benzene Ring |

| ~220 - 240 nm | π → π | Benzene Ring |

Note: This data is predictive and based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions that dictate the molecular packing in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic data exists for closely related brominated methoxyphenyl derivatives. Analysis of these structures provides significant insight into the likely solid-state architecture of the target compound.

For instance, the crystal structure of 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate reveals an orthorhombic crystal system and the presence of strong O—H···O and O—H···N hydrogen bonds that stabilize the crystal packing. nih.gov Similarly, studies on other derivatives show the importance of intermolecular C—H···O hydrogen bonds and, in some cases, π–π stacking interactions in consolidating the crystal structure. nih.govnih.gov The presence of the bromine atom may also introduce halogen bonding as a significant intermolecular force.

Should suitable single crystals of this compound be obtained, X-ray diffraction analysis would be expected to reveal a network of intermolecular interactions, likely dominated by hydrogen bonding involving the phenolic hydroxyl group and the oxygen atoms of the methoxymethoxy group.

Table 2: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate nih.gov | Orthorhombic | Pca2₁ | O—H···O, O—H···N hydrogen bonds; π–π interactions |

| 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one nih.gov | Monoclinic | P2₁/c | C—H···O hydrogen bonds; π–π interactions |

| 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov | Monoclinic | P2₁/n | Van der Waals forces |

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide researchgate.net | Monoclinic | P2₁/c | N—H···O hydrogen bonds |

This table presents data from known crystal structures of similar molecules to infer potential structural features of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methoxymethoxyphenol

Quantum Chemical Calculations of Molecular Geometry and Conformational Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional structure of a molecule. nih.gov For 5-Bromo-2-methoxymethoxyphenol, these calculations would focus on optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

A key aspect of the conformational analysis would be the orientation of the flexible methoxymethyl group (-OCH₂OCH₃) relative to the benzene (B151609) ring. Rotation around the C-O bonds would lead to different conformers, and computational methods can predict their relative energies. It is anticipated that the most stable conformer would exhibit a specific orientation that minimizes steric hindrance and optimizes electronic interactions between the methoxymethyl group and the substituted phenol (B47542) ring. DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), provide reliable geometric parameters. nih.govmdpi.com

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on analogous structures like 5-bromosalicylaldehyde.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (Phenolic) Bond Length | ~1.36 Å |

| C-O (Methoxy) Bond Length | ~1.43 Å |

| O-C-O (Methoxymethyl) Angle | ~112° |

| C-C-Br Bond Angle | ~119° |

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed across the aromatic ring, representing the region where an incoming electron would be accommodated. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive. mdpi.com Analysis of the molecular electrostatic potential (MEP) map would further reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov The regions around the oxygen atoms would show a negative potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is illustrative and based on general values for substituted phenols.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to confirm the structure and aid in the assignment of vibrational modes. For this compound, key predicted vibrational frequencies would include the O-H stretch (if the phenol group is present, though the name suggests it is protected), aromatic C-H stretches, C-O stretches of the ether and methoxymethyl groups, and the C-Br stretch. Theoretical calculations often show good agreement with experimental findings. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical methods are invaluable for studying the mechanisms of chemical reactions. For this compound, one could investigate reactions such as electrophilic aromatic substitution. Computational analysis can map the entire reaction pathway from reactants to products, crucially identifying the high-energy transition state structures. mdpi.com By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the factors that control regioselectivity (i.e., why an electrophile might prefer to attack at a specific position on the ring).

Analysis of Aromaticity and Substituent Effects on the Benzene Ring

The electronic nature of the benzene ring in this compound is influenced by its three substituents: the bromo group, the hydroxyl (or protected hydroxyl) group, and the methoxymethyl group. The bromine atom exerts a dual effect: it is electron-withdrawing through the inductive effect but electron-donating via resonance due to its lone pairs. The oxygen-containing groups are strongly electron-donating through resonance. Computational methods can quantify these effects by analyzing the electron density at different points in the ring and calculating parameters that describe aromaticity. These analyses help predict the molecule's reactivity towards electrophiles and explain the directing effects of the substituent groups.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the most stable conformer, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com For a molecule with flexible groups like the methoxymethyl ether, an MD simulation can explore the vast conformational space by simulating the atomic motions at a given temperature. nih.gov This is particularly useful for understanding how the molecule might behave in a solution or how it might interact with a biological target, such as a protein's active site. The simulation would reveal the preferred orientations and the flexibility of the side chain, providing a more realistic model of the molecule's behavior in a dynamic environment. mdpi.comnih.gov

Applications As a Synthetic Intermediate in Complex Molecule Construction

Precursor for the Synthesis of Diverse Aromatic Scaffolds

The substituted bromophenol core of 5-bromo-2-methoxymethoxyphenol is a valuable starting point for the construction of a variety of more complex aromatic scaffolds. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. This allows for the elaboration of the aromatic ring with a wide array of substituents, leading to the formation of biaryls, stilbenes, and other extended aromatic systems.

A significant application of 5-bromo-2-methoxyphenol (B1267044) is as a key intermediate in the synthesis of the antihypertensive drug Aliskiren. In the synthesis of Aliskiren, the brominated aromatic core of 5-bromo-2-methoxyphenol is a crucial building block for constructing the complex side chain of the final drug molecule.

Furthermore, derivatives of brominated guaiacols (2-methoxyphenols) have been utilized in the modular synthesis of N-heterocyclic compounds like 1,2,3,4-tetrahydroquinolines and benzomorpholines. These syntheses often involve initial functionalization at the bromine or hydroxyl group, followed by cyclization reactions to form the heterocyclic ring system.

| Target Scaffold | Synthetic Strategy | Reference Compound |

| Aliskiren side chain | Cross-coupling and subsequent modifications | 5-Bromo-2-methoxyphenol |

| N-Heterocycles | Functionalization and cyclization | Brominated guaiacol (B22219) derivatives |

Role in the Convergent Synthesis of Polyfunctionalized Organic Compounds

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. This compound is well-suited for convergent synthetic strategies due to its distinct functional groups that can be selectively manipulated.

For instance, the bromine atom can be converted to an organometallic species (e.g., a Grignard or organolithium reagent) and reacted with one fragment, while the deprotected hydroxyl group can be used to form an ether or ester linkage with a second fragment. This orthogonal reactivity allows for the controlled assembly of polyfunctionalized molecules.

The synthesis of Aliskiren also serves as an excellent example of a convergent approach where a fragment derived from 5-bromo-2-methoxyphenol is coupled with other complex intermediates to construct the final drug molecule. This highlights the importance of this brominated phenol (B47542) derivative in streamlining the synthesis of intricate molecular architectures.

Development of Libraries of Functionalized Molecules through Parallel Synthesis Approaches

Parallel synthesis is a technique used to rapidly generate a large number of compounds (a library) in a systematic manner. This is particularly valuable in drug discovery for screening large numbers of molecules for biological activity. The structure of this compound, with its multiple reactive sites, makes it an attractive scaffold for the development of compound libraries.

By employing parallel synthesis techniques, the bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of boronic acids or other organometallic reagents. Simultaneously or sequentially, the phenolic hydroxyl group can be derivatized with a range of acylating or alkylating agents. This combinatorial approach can quickly generate a large library of related but structurally diverse molecules. While specific examples detailing the use of this compound in large-scale parallel synthesis are not extensively documented in readily available literature, the chemical principles supporting its suitability for such applications are well-established. Lignin-derived guaiacols, which share the core structure, have been used to create libraries of bioactive N-heterocyclic compounds.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Suzuki Coupling | Boronic acids | Aryl or vinyl |

| Heck Coupling | Alkenes | Substituted alkene |

| Etherification | Alkyl halides | Ether |

| Esterification | Acyl chlorides | Ester |

Intermediate in the Synthesis of Ligands for Catalysis

Phosphine ligands are crucial components of many organometallic catalysts used in a wide range of chemical transformations. The synthesis of functionalized phosphine ligands often involves the reaction of a halophosphine with an organometallic reagent derived from an aryl halide.

The bromine atom in this compound provides a handle for the introduction of a phosphine moiety. This can be achieved by converting the aryl bromide to an organolithium or Grignard reagent, followed by reaction with a chlorophosphine (e.g., chlorodiphenylphosphine). The resulting phosphine ligand would possess the methoxymethoxy- and methoxy-substituents, which could influence the electronic and steric properties of the catalyst, and consequently its activity and selectivity. The synthesis of phosphine ligands from brominated aromatic precursors is a well-established methodology in coordination chemistry.

Design and Synthesis of Advanced Materials Precursors

The structural features of this compound suggest its potential as a precursor for advanced materials, although specific applications in this area are not yet widely reported. The presence of the bromine atom allows for polymerization through cross-coupling reactions, such as Suzuki polycondensation, which could lead to the formation of conjugated polymers with interesting optical and electronic properties.

Furthermore, the phenolic hydroxyl group can be used to incorporate this unit into polyesters or polyethers. The methoxy (B1213986) group can also influence the properties of the resulting material, such as its solubility and thermal stability. Guaiacol, the parent compound of 5-bromo-2-methoxyphenol, is derived from lignin and has been investigated as a bio-based building block for polymers, including flame-retardant epoxy resins. The introduction of a bromine atom could further enhance the flame-retardant properties of such materials.

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-2-methoxyphenol, and how can purity be validated?

- Methodological Answer : A common approach involves bromination of 2-methoxyphenol using brominating agents (e.g., NBS or Br₂) under controlled conditions. For purity validation, high-performance liquid chromatography (HPLC) with UV detection (>95.0% HLC) is recommended, as described for structurally similar brominated methoxyphenols in commercial catalogs . Recrystallization from ethanol/water mixtures can improve purity.

Q. How can the stability of 5-bromo-2-methoxyphenol be assessed under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., exposure to light, heat, or humidity). For example, derivatives like 5-bromo-2-(trifluoromethoxy)phenylboronic acid are stored at 0–6°C to prevent decomposition, suggesting similar protocols for brominated methoxyphenols . Use NMR and mass spectrometry to monitor structural integrity over time.

Q. What spectroscopic techniques are critical for characterizing brominated methoxyphenol derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) to confirm substitution patterns .

- HRMS : Validate molecular weight (e.g., C₇H₇BrO₂: 203.03 g/mol) and isotopic patterns for bromine .

- IR : Detect phenolic O-H stretches (~3200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-bromo-2-methoxyphenol in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can assess electron density at the bromine site to predict Suzuki-Miyaura coupling efficiency. For example, boronic acid derivatives (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid) show enhanced reactivity due to electron-withdrawing groups, which can guide catalyst selection (e.g., Pd(PPh₃)₄) . Experimental validation via GC-MS or LC-MS is critical to confirm product formation.

Q. What strategies resolve contradictions in reported reaction yields for brominated methoxyphenol derivatives?

- Methodological Answer :

- Reaction Optimization : Vary solvents (e.g., hexafluoropropanol in enhances electrophilic substitution ), temperature, and catalysts.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debromination or methoxy cleavage).

- Comparative Studies : Benchmark against structurally similar compounds like 2-bromo-5-methoxytoluene (CAS 27060-75-9) to identify trends in steric/electronic effects .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) elucidate regioselectivity in brominated methoxyphenol derivatives?

- Methodological Answer : 2D-COSY can correlate coupling between aromatic protons, while NOESY identifies spatial proximity of substituents (e.g., methoxy and bromine groups). For example, in 5-bromo-2-methoxyphenylacetic acid (CAS 7017-48-3), NOESY peaks between the methoxy and adjacent protons confirm substitution patterns .

Q. What are the challenges in scaling up brominated methoxyphenol synthesis, and how can they be mitigated?

- Methodological Answer :

- Purification : Column chromatography may be impractical at scale; switch to fractional crystallization or distillation (e.g., bp 111–112°C at 15 mmHg for 2-bromo-5-methoxytoluene ).

- Safety : Bromine handling requires inert atmospheres and corrosion-resistant equipment.

- Yield Optimization : Use flow chemistry to improve heat/mass transfer, as demonstrated for similar aryl bromides .

Data Analysis & Validation

Q. How can researchers validate conflicting melting point data for brominated methoxyphenol derivatives?

- Methodological Answer : Reproduce measurements using differential scanning calorimetry (DSC) and compare with literature (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid: mp 155–156°C ). Impurities or polymorphic forms may explain discrepancies. Cross-reference with databases like NIST Chemistry WebBook for standardized values .

Q. What analytical workflows are recommended for quantifying trace impurities in brominated methoxyphenol batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.